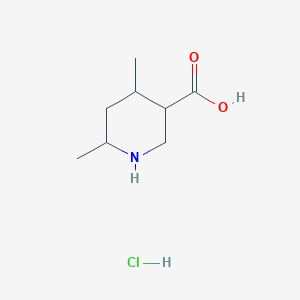

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

4,6-dimethylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJRYKVJLVODOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCC1C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethylpiperidine with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The process often includes steps such as crystallization and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the piperidine ring into a more oxidized form, such as a lactam.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: Various substituents can be introduced into the piperidine ring through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while substitution reactions can introduce various functional groups into the piperidine ring.

Aplicaciones Científicas De Investigación

Chemistry

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its reactivity and ability to form stable intermediates.

Biology

The compound has been investigated for its role in studying enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand, binding to specific enzymes or receptors and modulating their activity.

Medicine

Research indicates that this compound exhibits neuroprotective properties and potential anticancer activity. It has been evaluated for its ability to inhibit cholinesterase enzymes, which are critical targets in treating Alzheimer's disease by increasing acetylcholine levels.

Neuroprotective Effects

Studies have shown that this compound can modulate neurotransmitter systems, potentially benefiting neurological disorders such as Alzheimer's disease. The compound's ability to inhibit cholinesterase suggests a mechanism for cognitive enhancement.

Anticancer Potential

In vitro studies demonstrate that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have shown enhanced cytotoxicity against specific cancer cells compared to standard treatments.

- Cholinesterase Inhibition : Research has confirmed that piperidine derivatives can effectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition is crucial for developing cognitive enhancers aimed at treating Alzheimer's disease.

- Anticancer Research : In studies involving various cancer cell lines, it was found that this compound exhibited significant cytotoxic effects, leading to increased interest in its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

2,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ .

- Key Differences: The methyl groups at the 2- and 6-positions (vs.

Meperidine Hydrochloride

4-(Diphenylmethoxy)piperidine Hydrochloride

Fluorinated Piperidine Esters

- Examples: Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (C₈H₁₂F₂NO₂•HCl) . Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS 1779974-06-9) .

- Key Differences : Fluorine substitutions enhance metabolic stability and lipophilicity, critical for drug candidates.

Comparative Data Table

Research Findings and Functional Insights

Steric Effects of Methyl Substitutions: The position of methyl groups (2,6 vs. 4,6) influences conformational flexibility.

Pharmacological Activity :

- Meperidine’s opioid activity underscores the importance of aromatic substitutions (e.g., phenyl group) in receptor binding, a feature absent in 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride .

Fluorine-Containing Derivatives :

- Fluorinated esters like ethyl 4,4-difluoropiperidine-3-carboxylate HCl are prioritized in drug development due to improved bioavailability and resistance to enzymatic degradation .

Safety and Stability: Limited toxicological data are available for this compound. By contrast, compounds like 4-(diphenylmethoxy)piperidine HCl lack documented stability or acute toxicity profiles, highlighting the need for further studies .

Actividad Biológica

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 4 and 6 positions of the piperidine ring, along with a carboxylic acid functional group. This unique structure contributes to its distinctive chemical and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate receptor activity, leading to various physiological effects. For instance:

- Receptor Binding : The compound may bind to dopamine receptors, influencing neurotransmitter activity and potentially affecting conditions such as psychostimulant use disorders (PSUD) .

- Enzyme Interaction : It has been suggested that the compound could interact with enzymes involved in metabolic pathways, although specific enzyme targets remain to be fully elucidated .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Studies have explored its potential as a dopamine D3 receptor ligand, which could have implications for treating psychiatric disorders .

- Antioxidant Properties : Preliminary studies suggest that the compound might exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .

Case Study 1: Dopamine Receptor Modulation

A study investigated the effects of various piperidine derivatives on dopamine receptor binding affinities. It was found that modifications to the piperidine structure significantly influenced receptor selectivity and potency. Specifically, compounds similar to this compound demonstrated promising selectivity for dopamine D3 receptors .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of piperidine derivatives. The study reported that certain modifications to the piperidine structure enhanced their inhibitory effects on angiotensin-converting enzyme (ACE), suggesting potential applications in hypertension management .

Comparative Analysis with Similar Compounds

The following table compares this compound with related piperidine derivatives regarding their biological activities:

| Compound | Receptor Affinity (Ki) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential D3 receptor modulation |

| Piperidine | TBD | General neurotransmitter modulation |

| 4-Methylpiperidine | TBD | Moderate D2 receptor interaction |

| 6-Methylpiperidine | TBD | Limited biological activity |

Q & A

Basic Research Questions

Q. How can the purity of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride be determined experimentally?

- Methodology :

- Titration : Dissolve the compound in anhydrous alcohol, add glacial acetic acid and mercuric acetate TS, then titrate with 0.1N HClO₄ using potentiometric or crystal violet endpoints .

- Infrared (IR) Spectroscopy : Compare the sample's IR spectrum against a certified reference standard to confirm functional groups and absence of solvent residues .

- Chloride Content Analysis : Use silver nitrate titration or ion chromatography to verify stoichiometric HCl content .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR to verify methyl group positions (δ ~1.2–1.4 ppm for dimethyl groups) and carboxylic acid proton (δ ~12–14 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₅NO₂·HCl) and fragmentation patterns .

- X-ray Diffraction (XRD) : Validate crystalline structure and hydrochloride salt formation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Exposure Control : Use fume hoods for weighing/solubilization; avoid ignition sources due to potential alcohol solvent flammability .

- Waste Disposal : Neutralize acidic residues with 1M NaOH before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodology :

- Cross-Solvent Validation : Test solubility in polar (e.g., water, methanol) and non-polar (e.g., hexane) solvents under controlled temperature (25°C ± 0.5°C) and humidity (≤40% RH) .

- Hildebrand Solubility Parameters : Calculate Hansen solubility parameters to identify solvent mismatches causing discrepancies .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects on apparent solubility .

Q. What experimental design is optimal for stability studies under varying environmental conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the carboxylic acid group) .

- Forced Degradation : Use acid/alkali hydrolysis (0.1N HCl/NaOH, 70°C) and oxidative stress (3% H₂O₂) to identify degradation pathways .

- Data Interpretation : Compare impurity profiles against EP/USP reference standards (e.g., Impurity A/B thresholds ≤0.15%) .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodology :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5–95% over 20 min) to separate impurities. Detect trace impurities (<0.1%) via MRM transitions .

- Synthesis Byproduct Identification : Compare retention times and MS/MS spectra against known intermediates (e.g., methylated piperidine analogs) .

Q. What strategies improve reproducibility in synthetic routes for this compound?

- Methodology :

- Design of Experiments (DOE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology (RSM) .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .

- Batch Consistency : Validate purity and yield across ≥3 independent syntheses using predefined acceptance criteria (RSD ≤2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.